N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide
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Overview
Description
N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have been synthesized and screened for antimicrobial activity against various bacteria .
Mode of Action
Benzimidazole derivatives have been reported to exhibit potent antibacterial activities . The interaction with its targets likely involves binding to bacterial proteins or enzymes, disrupting their function and leading to bacterial death.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it’s plausible that it interferes with essential biochemical pathways in bacteria, leading to their death .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound likely leads to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by
Properties
IUPAC Name |
N-methyl-N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)22(2)15-20-21-18-11-6-7-12-19(18)23(20)13-8-14-25-17-9-4-3-5-10-17/h3-7,9-12H,8,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVOUCIRJUBKDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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